N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide
Description
This compound features a 2-methylindole core substituted at the 5-position with a chloro(difluoro)methoxy group (-OCF2Cl), linked via an ethyl chain to a 3,4-dimethoxybenzenesulfonamide moiety. The chloro(difluoro)methoxy group introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to simpler alkoxy substituents.
Properties
Molecular Formula |
C20H21ClF2N2O5S |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H21ClF2N2O5S/c1-12-15(16-10-13(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3 |
InChI Key |
NMLJPDLYXOAWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The table below compares key structural features and physicochemical properties of the target compound with related indole-sulfonamide derivatives:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects: The target's chloro(difluoro)methoxy group (-OCF2Cl) differs from the trifluoromethoxy (-OCF3) group in , offering distinct electronic and steric profiles. The -OCF2Cl group is less electronegative than -OCF3 but may confer greater hydrolytic stability .
Molecular Weight and Lipophilicity :
- The target (MW ~464.8) is heavier than Compound 3 (MW 358.12) due to the sulfonamide and substituted indole, likely increasing logP and membrane permeability compared to simpler carboxamides .
- Compound 31 (MW 550.9) has a bulkier 4-chlorobenzoyl group, which may reduce bioavailability compared to the target’s ethyl-linked sulfonamide .
Yield and Purity Considerations:
Physicochemical and Spectral Data
- Melting Points: Not reported for the target, but analogs like Compound 3 (m.p. 249–250°C) and (data unavailable) suggest high thermal stability due to aromatic stacking .
- Spectral Signatures :
- ¹H-NMR : The target’s ethyl linker and -OCF2Cl group would show distinct resonances (e.g., δ 3.5–4.5 ppm for -CH2CH2- and δ ~6.5–7.5 ppm for indole protons).
- IR : Expected peaks for -SO2NH- (~1330–1160 cm⁻¹) and -OCF2Cl (~1100–1000 cm⁻¹) .
Biological Activity
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H21ClF2N2O4S
- Molecular Weight : 438.85 g/mol
- Density : 1.329 g/cm³ (predicted)
- pKa : 14.31 (predicted)
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of EGFR : The compound has shown promising results in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers. Studies have reported IC50 values indicating effective inhibition against both wild-type and mutant EGFR types .
- Induction of Apoptosis : The compound has been linked to increased levels of apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels. This suggests a potential role in promoting cancer cell death .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | GI50 (nM) | Notes |
|---|---|---|
| A-549 | 29 | Comparable to erlotinib (GI50 = 33 nM) |
| MCF-7 | 41 | Significant activity noted |
| Panc-1 | 45 | Effective against pancreatic cancer |
| HT-29 | 47 | Demonstrated strong antiproliferative effects |
Case Studies
- Study on Antiproliferative Activity : A study focused on the synthesis and evaluation of related compounds showed that modifications in the molecular structure could enhance antiproliferative activity. Specifically, derivatives with different substituents exhibited varied GI50 values across different cell lines, indicating structure-activity relationships .
- Apoptosis Induction Study : In another investigation, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly increase caspase activity compared to controls, suggesting a mechanism for their anticancer effects .
Computational Studies
Computational docking studies have provided insights into the binding modes of this compound within the active sites of target enzymes such as EGFR. These studies predict favorable interactions that support the observed biological activities and provide a basis for further drug design efforts .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound can be synthesized via multi-step routes involving coupling reagents and controlled reaction parameters. For example:
- Step 1 : Activation of the carboxylic acid group (e.g., using DCC/HOBt as coupling agents) to form an intermediate amide bond .
- Step 2 : Introduction of the chloro(difluoro)methoxy group to the indole moiety under anhydrous conditions, requiring inert atmospheres (N₂/Ar) and temperature control (25–40°C) .
- Step 3 : Sulfonamide linkage formation via nucleophilic substitution, optimized at pH 7–8 in polar aprotic solvents (e.g., DMF or acetonitrile) . Key Parameters : Reaction yields (typically 60–85%) depend on purity of intermediates and strict exclusion of moisture.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this sulfonamide derivative?
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and methoxy groups (C-O-C at 1250 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns methoxy protons (δ 3.7–3.9 ppm), indole NH (δ 10.2–10.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹⁹F NMR detects difluoromethoxy signals (δ -110 to -120 ppm) .
- Elemental Analysis : Validates C, H, N, S, and Cl composition (±0.3% deviation) .
- HPLC-MS : Determines purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. How do environmental factors (pH, temperature) influence the compound’s fluorescence properties?
Studies on structurally similar sulfonamides show:
- pH Sensitivity : Maximum fluorescence intensity at pH 5–6 due to protonation/deprotonation equilibria of sulfonamide and indole groups .
- Temperature Stability : Fluorescence intensity remains stable at 25°C but decreases by 20–30% at 40°C, suggesting thermal degradation risks .
- Solvent Effects : Polar solvents (e.g., methanol) enhance quantum yield compared to non-polar solvents (e.g., hexane) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 or carbonic anhydrase). Key residues (e.g., His64 in carbonic anhydrase) form hydrogen bonds with sulfonamide groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., chloro, difluoro) to predict inhibitory constants (Ki) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay Variability : Normalize data using internal controls (e.g., IC50 values against reference inhibitors) .
- Solubility Differences : Use DMSO concentrations <1% to avoid precipitation in cell-based assays .
- Metabolic Stability : Perform liver microsome assays to compare in vitro vs. in vivo activity . Example : A 2-fold variation in IC50 values (5–10 μM) for COX-2 inhibition was attributed to differences in enzyme sources (recombinant vs. native) .
Q. What structure-activity relationships (SARs) govern the compound’s efficacy and selectivity?
Key SAR insights from analogous compounds:
- Indole Substitution : 2-Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability .
- Difluoro Methoxy Group : Increases metabolic stability by reducing cytochrome P450 oxidation .
- Sulfonamide Position : Para-substitution on the benzene ring optimizes steric alignment with target active sites . Table : Comparative Bioactivity of Analogues
| Substituent | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| -OCHF₂ (current) | COX-2 | 7.2 | 12.5 (vs. COX-1) |
| -OCH₃ | COX-2 | 15.8 | 3.8 |
| -CF₃ | CA IX | 0.9 | 8.3 |
| Data adapted from |
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to screen parameters (e.g., solvent, catalyst loading) and maximize yield .
- Data Validation : Cross-validate fluorescence data with UV-Vis spectroscopy to rule out artifacts .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
